Chromozym U

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromozym U is a chromogenic substrate used primarily in biochemical assays to measure the activity of urokinase, an enzyme involved in the breakdown of blood clots. The compound has the molecular formula C26H34N8O8 and a molecular weight of 586.606 g/mol . It is known for its application in detecting urokinase activity in various biological samples, including those from Shigella .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Chromozym U involves multiple steps, starting from basic organic compounds. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the formation of peptide bonds and the incorporation of chromogenic groups that react with urokinase to produce a measurable color change.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the purification of intermediates and the final product using chromatography and crystallization methods to ensure high purity and consistency. The compound is then formulated into a stable powder form for distribution and use in research laboratories .

化学反应分析

Types of Reactions

Chromozym U undergoes hydrolysis when exposed to urokinase, resulting in the release of a chromogenic group that can be measured spectrophotometrically. This reaction is specific to urokinase and does not occur with other proteases, making this compound a valuable tool in enzymatic assays .

Common Reagents and Conditions

The primary reagent used with this compound is urokinase. The reaction typically occurs under physiological conditions, with a pH around 7.4 and a temperature of 37°C. The presence of buffers such as phosphate-buffered saline (PBS) helps maintain the optimal conditions for the reaction .

Major Products Formed

The major product formed from the reaction of this compound with urokinase is a chromogenic compound that absorbs light at a specific wavelength, allowing for quantitative measurement of urokinase activity .

科学研究应用

Chromozym U is widely used in scientific research for its ability to measure urokinase activity. Its applications span various fields, including:

Chemistry: Used in enzymatic assays to study the kinetics and inhibition of urokinase.

Biology: Employed in cell culture experiments to monitor urokinase activity in different cell types.

Medicine: Utilized in diagnostic assays to detect urokinase levels in clinical samples, aiding in the diagnosis of conditions related to abnormal blood clotting.

Industry: Applied in the quality control of pharmaceutical products that target the urokinase pathway.

作用机制

Chromozym U functions by serving as a substrate for urokinase. When urokinase cleaves this compound, it releases a chromogenic group that can be detected spectrophotometrically. This cleavage is highly specific to urokinase, allowing for accurate measurement of its activity. The molecular targets involved in this process include the active site of urokinase, which binds to this compound and catalyzes its hydrolysis .

相似化合物的比较

Chromozym U is unique in its specificity for urokinase. Similar compounds include:

Chromozym PL: Used as a chromogenic substrate for plasmin, another protease involved in blood clot breakdown.

Chromozym TH: Utilized in assays to measure thrombin activity.

Chromozym t-PA: Applied in the detection of tissue plasminogen activator activity.

Compared to these compounds, this compound is distinct in its exclusive reactivity with urokinase, making it a specialized tool for studying this particular enzyme .

属性

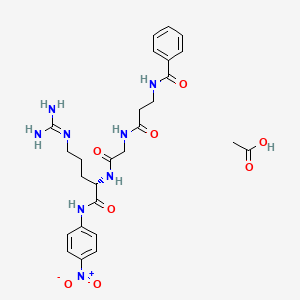

分子式 |

C26H34N8O8 |

|---|---|

分子量 |

586.6 g/mol |

IUPAC 名称 |

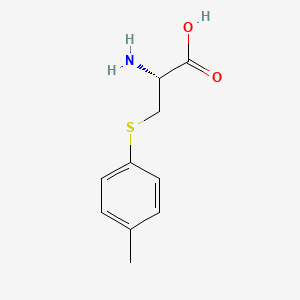

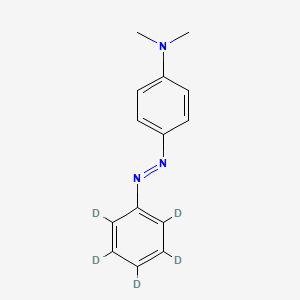

acetic acid;N-[3-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide |

InChI |

InChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(23(36)30-17-8-10-18(11-9-17)32(37)38)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,27,35)(H,29,33)(H,30,36)(H,31,34)(H4,25,26,28);1H3,(H,3,4)/t19-;/m0./s1 |

InChI 键 |

LNYCMHUMNWBNSM-FYZYNONXSA-N |

手性 SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

规范 SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)

![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)